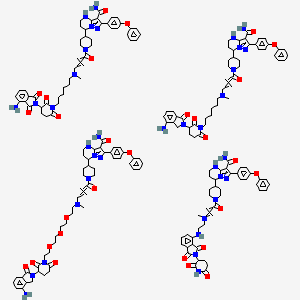
terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard, malleable, and ductile. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride (TbF₃) with calcium metal. This reaction is carried out in a high-temperature environment to produce pure this compound metal .
Industrial Production Methods
Industrially, this compound is primarily obtained from minerals such as bastnasite and monazite. The extraction process involves solvent-solvent extraction and ion-exchange techniques. The metal is then prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Análisis De Reacciones Químicas
Types of Reactions
Terbium undergoes several types of chemical reactions, including:
Oxidation: this compound readily oxidizes in air to form this compound(III,IV) oxide (Tb₄O₇).
Reduction: this compound can be reduced from its compounds, such as this compound fluoride, using calcium metal.
Substitution: This compound reacts with halogens to form this compound halides, such as this compound(III) chloride (TbCl₃) and this compound(III) fluoride (TbF₃)
Common Reagents and Conditions
Oxidation: this compound metal reacts with oxygen in the air to form this compound(III,IV) oxide.
Reduction: Calcium metal is commonly used to reduce this compound fluoride to produce this compound metal.
Substitution: Halogens such as chlorine and fluorine are used to form this compound halides
Major Products
This compound(III,IV) oxide (Tb₄O₇): Formed by the oxidation of this compound metal.
This compound(III) chloride (TbCl₃): Formed by the reaction of this compound metal with chlorine.
This compound(III) fluoride (TbF₃): Formed by the reaction of this compound metal with fluorine
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of terbium varies depending on its application:
Comparación Con Compuestos Similares
Terbium is similar to other rare earth elements in the lanthanide series, such as gadolinium, dysprosium, and europium. this compound has unique properties that make it valuable in specific applications:
Propiedades
Número CAS |
64475-85-0 |
|---|---|
Fórmula molecular |
Tb85 |
Peso molecular |
13508.655 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/85Tb |
Clave InChI |
GILOWISGYVOJTQ-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Punto de ebullición |
310 to 395 °F at 760 mmHg (USCG, 1999) |
Densidad |
0.78 at 68 °F (USCG, 1999) - Less dense than water; will float |
Punto de inflamación |
105 to 140 °F depending on grade (USCG, 1999) |
Descripción física |
Turpentine substitute appears as a clear colorless to variably colored liquid. Insoluble in water. Flash point between 100 and 141 °F. |
Presión de vapor |
6.72 mmHg (USCG, 1999) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)

![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)

![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)

